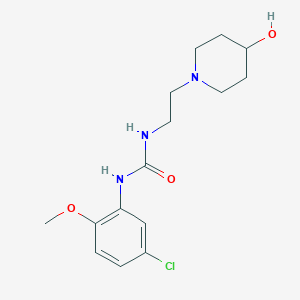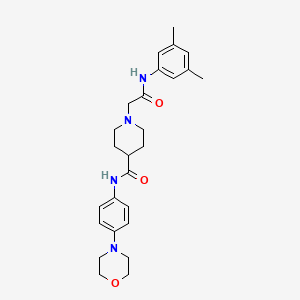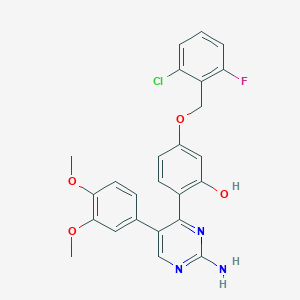
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically involve a detailed explanation of the compound’s structure and functional groups.
Synthesis Analysis
This would involve a step-by-step explanation of how the compound can be synthesized from available starting materials.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including bond lengths and angles, hybridization states, and stereochemistry.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions required for these reactions and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Antibacterial Agents Synthesis
A new synthetic route has been developed for 2,4-diamino-5-(4-hydroxybenzyl)pyrimidines, which involves the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with phenols in acidic medium. This method has been utilized to prepare a series of alkyl-substituted 5-(4-hydroxybenzyl)- and 5-(4-alkoxybenzyl)pyrimidines, demonstrating potential in the synthesis of antibacterial agents such as trimethoprim derivatives (A. Stuart, T. Paterson, B. Roth, & E. Aig, 1983).
Phosphodiesterase Inhibition
1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691) has been identified as the first potent and selective inhibitor of phosphodiesterase 9 (PDE9), showing promise for the treatment of Alzheimer's disease. It selectively inhibits human and murine PDE9 activity in vitro, demonstrating its potential for clinical development (F. Wunder, A. Tersteegen, A. Rebmann, C. Erb, T. Fahrig, & M. Hendrix, 2005).
Nucleophilic Substitution Reactions
Research into 5,5-dimethyl-3-(2-chloroethyl)- and 5,5-diphenyl-3-(2-bromoethyl)-hydantoins reacting with potassium 4-aminobenzoate has led to the formation of 2-[5,5-dimethyl(diphenyl)-2,4-dioxo-1,3-diazolidin-2-yl]ethyl-4-aminobenzoates. This showcases a new avenue for synthesizing compounds with potential medical applications, illustrating the versatility of the core pyrimidin-4-yl structure in creating novel bioactive molecules (O. A. Kolyamshin, Y. N. Mitrasov, V. Danilov, & A. Vasil'ev, 2021).
Synthesis of Novel Compounds
A new series of 5-amino-6-(benzo[d]thiazol-2-yl)-2-(2-(substitutedbenzylidene)hydrazinyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been synthesized, showing excellent in vitro antibacterial and antifungal activity. This underscores the potential of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol derivatives in developing new antimicrobial agents (S. Maddila, S. Gorle, N. Seshadri, P. Lavanya, & S. B. Jonnalagadda, 2016).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Orientations Futures
This would involve a discussion of potential future research directions, such as new reactions that could be explored or new applications for the compound in medicine or industry.
Please consult with a professional chemist or a reliable source for accurate information. It’s always important to handle chemicals safely and understand their properties before working with them.
Propriétés
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O4/c1-32-22-9-6-14(10-23(22)33-2)17-12-29-25(28)30-24(17)16-8-7-15(11-21(16)31)34-13-18-19(26)4-3-5-20(18)27/h3-12,31H,13H2,1-2H3,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMAEEHHLMRGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2894488.png)
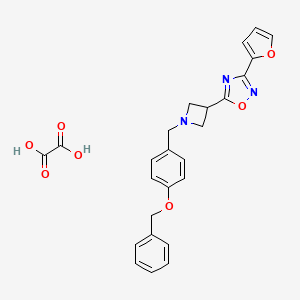
![(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2894492.png)
![2-(3,4-dimethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2894495.png)
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B2894497.png)
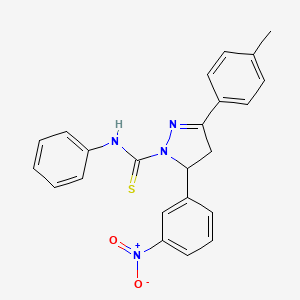
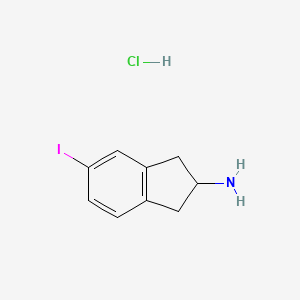
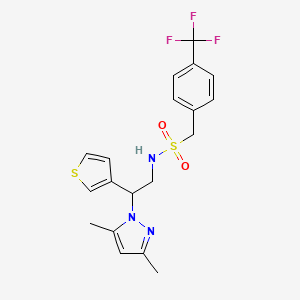
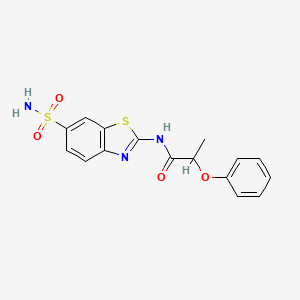
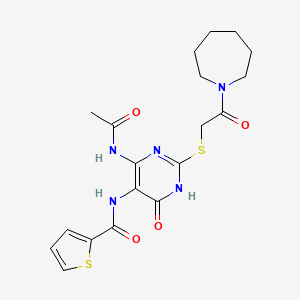
![1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2894507.png)

